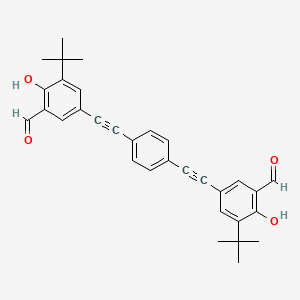

5,5'-(1,4-Phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde)

Description

The compound 5,5'-(1,4-Phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde) features a central 1,4-phenylene core linked via ethynylene bridges to two 3-(tert-butyl)-2-hydroxybenzaldehyde moieties. This structure confers rigidity, extended π-conjugation, and distinct electronic properties, making it relevant in materials science, particularly for metal-organic frameworks (MOFs) and fluorescence-based applications . The tert-butyl groups enhance solubility in organic solvents, while the hydroxy and aldehyde functionalities enable further chemical modifications .

Properties

Molecular Formula |

C32H30O4 |

|---|---|

Molecular Weight |

478.6 g/mol |

IUPAC Name |

3-tert-butyl-5-[2-[4-[2-(3-tert-butyl-5-formyl-4-hydroxyphenyl)ethynyl]phenyl]ethynyl]-2-hydroxybenzaldehyde |

InChI |

InChI=1S/C32H30O4/c1-31(2,3)27-17-23(15-25(19-33)29(27)35)13-11-21-7-9-22(10-8-21)12-14-24-16-26(20-34)30(36)28(18-24)32(4,5)6/h7-10,15-20,35-36H,1-6H3 |

InChI Key |

KKJCWHZUSRYIQT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C=O)C#CC2=CC=C(C=C2)C#CC3=CC(=C(C(=C3)C(C)(C)C)O)C=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5,5’-(1,4-Phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde) typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Ethyne Linker: The ethyne groups are introduced through a Sonogashira coupling reaction, which involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

Attachment of Hydroxybenzaldehyde Moieties: The hydroxybenzaldehyde groups are then attached to the ethyne linker through a Knoevenagel condensation reaction, which involves the reaction of an aldehyde with an active methylene compound in the presence of a base.

Introduction of Tert-Butyl Groups: The tert-butyl groups are introduced through a Friedel-Crafts alkylation reaction, which involves the alkylation of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst.

Chemical Reactions Analysis

Characterization Data Post-Reaction:

| Property | Value |

|---|---|

| IR (KBr) | 3277 (O–H), 2962 (C–H), 1659 (C=O), 1625 (aromatic C=C), 1556 cm⁻¹ |

| ¹H NMR (CDCl₃) | δ 11.86 (s, 2H, OH), 9.79 (s, 2H, CHO), 7.60–7.43 (m, 8H, aromatic) |

| ¹³C NMR (CDCl₃) | δ 196.6 (CHO), 161.4 (C–O), 139.1–114.1 (aromatic), 90.3/88.1 (ethyne) |

| ESI-MS | m/z 479 ([M+H]⁺) |

Aldehyde Oxidation

The aldehyde groups (-CHO) undergo oxidation to carboxylic acids (-COOH) under strong oxidizing conditions:

-

Reagent : KMnO₄ in acidic or basic media.

-

Product : 5,5'-(1,4-phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzoic acid).

Hydroxy Group Derivatization

The phenolic -OH groups participate in:

-

Alkylation : With alkyl halides (e.g., CH₃I) in basic media to form methyl ethers.

-

Acylation : With acetyl chloride to produce acetate esters.

-

Selectivity : Steric hindrance from tert-butyl groups reduces reactivity at the 3-position .

Cross-Coupling Reactions

The ethyne spacers enable further functionalization via:

-

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach azide-containing moieties.

-

Buchwald–Hartwig Amination : Introduction of amine groups using Pd catalysts .

Example Reaction Schema:

textCompound + R–X (X = Br, I) → Pd(OAc)₂, Xantphos, Cs₂CO₃ → 5,5'-(1,4-phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-(R-substituted)benzaldehyde)

Comparative Reactivity with Analogues

Key differences arise from the 1,4-phenylene vs. 1,3-phenylene core :

Challenges and Limitations

-

Solubility : Limited in polar solvents due to tert-butyl groups; requires THF or DCM.

-

Side Reactions : Competing aldehyde self-condensation under basic conditions.

Scientific Research Applications

5,5'-(1,4-Phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde) is a complex organic compound featuring two 3-(tert-butyl)-2-hydroxybenzaldehyde units connected by a 1,4-phenylenebis(ethyne-2,1-diyl) moiety. It has a molecular formula of and a molecular weight of approximately 478.58 g/mol . This compound's structure includes a central ethyne linkage connecting two aromatic aldehyde groups, further substituted with tert-butyl and hydroxy functionalities, which enhances its solubility and reactivity in various chemical environments.

Scientific Research Applications

The unique structural characteristics of 5,5'-(1,4-Phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde) lend it potential applications in various fields.

Versatile Building Block This compound can serve as a versatile building block in organic synthesis, due to reactions that allow for the customization of substituents on the aromatic rings for specific applications.

Interaction Studies Interaction studies involving 5,5'-(1,4-Phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde) could focus on its binding affinity with biological macromolecules such as proteins or nucleic acids. These studies are crucial for understanding its mechanism of action and potential therapeutic uses. Techniques such as:

- Spectroscopy

- Calorimetry

- Chromatography

Mechanism of Action

The mechanism of action of 5,5’-(1,4-Phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde) is primarily related to its ability to participate in π-conjugation and intramolecular charge transfer (ICT). The phenylene core and ethyne linkers facilitate the delocalization of electrons, which enhances the compound’s electronic properties. This delocalization allows the compound to interact with various molecular targets and pathways, making it suitable for applications in organic electronics and materials science.

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

5,5'-(1,4-Phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde), commonly referred to as compound 705930-82-1, is a complex organic molecule with significant potential in biological applications. This article delves into its biological activity, exploring relevant research findings, case studies, and data tables that illustrate its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 478.6 g/mol. The structure features a biphenylene framework connected by ethyne linkages, with tert-butyl and hydroxybenzaldehyde functional groups that may influence its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 705930-82-1 |

| Molecular Formula | C₃₂H₃₀O₄ |

| Molecular Weight | 478.6 g/mol |

Antioxidant Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant antioxidant activity. The presence of hydroxy groups in the structure contributes to radical scavenging capabilities. For instance, research has shown that derivatives of hydroxybenzaldehyde are effective in reducing oxidative stress markers in various cell lines .

Anticancer Activity

Several studies have explored the anticancer potential of related compounds. For example, compounds with biphenylene structures have been reported to inhibit tumor growth by inducing apoptosis in cancer cells. A notable study demonstrated that specific analogs could reduce cell viability in breast cancer cell lines by promoting programmed cell death .

The biological mechanisms through which this compound exerts its effects may involve modulation of signaling pathways associated with cell survival and proliferation. For instance, compounds similar to 5,5'-(1,4-Phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde have been shown to interact with the PI3K/Akt pathway, leading to altered expression of pro-apoptotic and anti-apoptotic proteins .

Case Studies

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant properties of various hydroxybenzaldehyde derivatives using DPPH and ABTS assays. The results indicated that compounds with tert-butyl substitutions exhibited enhanced radical scavenging activity compared to their non-substituted counterparts.

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assessments were conducted on human cancer cell lines (e.g., MCF-7). The compound demonstrated IC50 values in the micromolar range, indicating potent anticancer activity. Further analysis revealed that the mechanism involved apoptosis induction and cell cycle arrest at the G0/G1 phase .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The compound can be synthesized via Cu(II)-mediated cascade dehydrogenation of diphenylmethane derivatives, as demonstrated in analogous systems (e.g., bis(4-nitrophenyl)methane derivatives) . Optimization involves adjusting solvent polarity (e.g., DMF vs. THF) and reaction time to balance steric hindrance from tert-butyl groups and aldehyde reactivity. Post-synthesis purification via column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended to isolate the product .

Q. Which spectroscopic techniques are most effective for confirming structural integrity?

Structural validation requires a combination of:

- ¹H/¹³C NMR : To identify aldehyde protons (~10 ppm) and tert-butyl groups (1.3–1.5 ppm) .

- FT-IR : Confirmation of aldehyde C=O stretches (~1700 cm⁻¹) and phenolic O-H stretches (~3200 cm⁻¹) .

- X-ray crystallography : Resolves π-conjugation in the phenylenebis(ethyne) core and confirms steric effects from tert-butyl substituents .

Advanced Research Questions

Q. How can this compound be functionalized for integration into conjugated polymer-based chemical sensors?

The aldehyde groups enable covalent linkage to amine-functionalized polymers (e.g., polyaniline) via Schiff base formation. To enhance sensor sensitivity:

- Design : Incorporate the compound as a pendant group in a poly(p-phenylene ethynylene) backbone to amplify fluorescence quenching upon analyte binding .

- Methodology : Use cyclic voltammetry to assess redox activity and UV-vis spectroscopy to monitor conjugation length changes. Steric hindrance from tert-butyl groups may require longer reaction times (24–48 hrs) for complete functionalization .

Q. What experimental strategies address contradictions between computational predictions and observed electronic properties?

Discrepancies (e.g., lower-than-expected conductance in molecular junctions) may arise from unaccounted steric effects or solvent interactions. To resolve:

- Theoretical refinement : Use DFT calculations with dispersion corrections (e.g., B3LYP-D3) to model tert-butyl interactions .

- Experimental validation : Perform single-molecule conductance measurements (STM break-junction technique) in inert environments (e.g., under argon) to minimize oxidation .

Q. How can researchers design controlled experiments to study the compound’s role in heterogeneous catalysis?

- Framework : Link experiments to a catalytic theory (e.g., Langmuir-Hinshelwood kinetics) to guide reaction parameter selection .

- Controls : Compare catalytic activity of the compound with tert-butyl-free analogs to isolate steric/electronic contributions. Use GC-MS or in situ FT-IR to track intermediate species .

Methodological Considerations

- Data Interpretation : Cross-reference NMR shifts with computational chemical shifts (e.g., using ACD/Labs or Gaussian) to resolve ambiguities in tautomeric forms .

- Error Mitigation : For inconsistent spectroscopic results, standardize sample preparation (e.g., degassing solvents to prevent aldehyde oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.